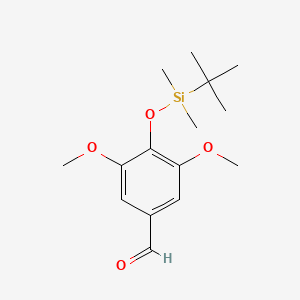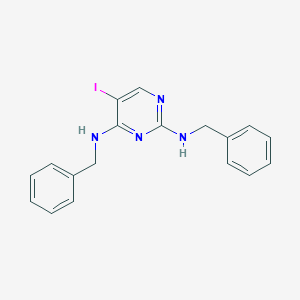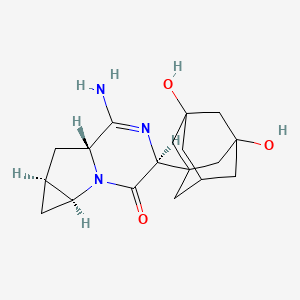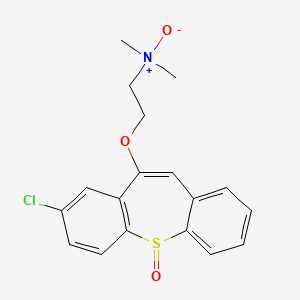
Marbofloxacin N-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Marbofloxacin N-oxide is a synthetic compound that belongs to the fluoroquinolone class of antibiotics. It is a metabolite of marbofloxacin, which is widely used in veterinary medicine to treat bacterial infections in animals. This compound has gained attention in recent years due to its potential therapeutic and environmental applications.
准备方法
Synthetic Routes and Reaction Conditions: Marbofloxacin N-oxide can be synthesized through the oxidation of marbofloxacin. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an appropriate solvent, such as methanol or acetonitrile, at a specific temperature and pH to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and solvents, with stringent control over reaction conditions to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography to obtain the final compound suitable for pharmaceutical use .
化学反应分析
Types of Reactions: Marbofloxacin N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur under strong oxidizing conditions, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can convert this compound back to marbofloxacin or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents in solvents like methanol or acetonitrile.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Higher oxidation state products.
Reduction: Marbofloxacin and other reduced forms.
Substitution: Substituted derivatives with various functional groups.
科学研究应用
Marbofloxacin N-oxide has several scientific research applications, including:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its antibacterial properties and potential use in treating bacterial infections.
Medicine: Explored for its therapeutic potential in veterinary medicine, particularly for treating infections in animals.
Industry: Used in the development of new antibiotics and as a reference standard in analytical chemistry
作用机制
The mechanism of action of marbofloxacin N-oxide is believed to be similar to that of marbofloxacin. It impairs bacterial DNA gyrase, an enzyme responsible for packaging DNA within cells, leading to rapid bactericidal activity. This results in the inhibition of bacterial replication and cell death . The compound is effective against a broad spectrum of gram-negative and gram-positive bacteria .
相似化合物的比较
Marbofloxacin: The parent compound, widely used in veterinary medicine.
Enrofloxacin: Another fluoroquinolone antibiotic with similar antibacterial properties.
Ciprofloxacin: A fluoroquinolone used in human medicine with a broad spectrum of activity.
Uniqueness: Its ability to undergo various chemical reactions makes it a valuable compound for research and development in multiple fields .
属性
CAS 编号 |
194023-72-8 |
|---|---|
分子式 |
C17H19FN4O5 |
分子量 |
378.4 g/mol |
IUPAC 名称 |
7-fluoro-2-methyl-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-10-oxo-4-oxa-1,2-diazatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
InChI |
InChI=1S/C17H19FN4O5/c1-19-9-27-16-13-10(15(23)11(17(24)25)8-21(13)19)7-12(18)14(16)20-3-5-22(2,26)6-4-20/h7-8H,3-6,9H2,1-2H3,(H,24,25) |
InChI 键 |
KJIJNJIGYMMPSL-UHFFFAOYSA-N |
规范 SMILES |
CN1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[N+](CC4)(C)[O-])F)C(=O)O |
同义词 |
9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-4-oxido-1-piperazinyl)-7-oxo-7H-pyrido[3,2,1-ij][4,1,2]benzoxadiazine-6-carboxylic Acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,3aR,7aR)-Octahydro-1-[(1R,2Z,4S)-5-hydroxy-1,4,5-trimethyl-2-hexen-1-yl]-7a-methyl-4H-inden-4-one](/img/structure/B1144687.png)





